molecular formula C15H22BBrN2O6 B8187622 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid

Cat. No.: B8187622
M. Wt: 417.1 g/mol
InChI Key: ZJAPOTJTKNSMJK-UHFFFAOYSA-N
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Description

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is a compound that features a pyridine ring substituted with a boronic acid group, a bromine atom, and a di-tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid typically involves multi-step proceduresThe di-Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is primarily related to its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 2-(di-Boc-amino)-3-chloro-pyridine-5-boronic acid
  • 2-(di-Boc-amino)-3-iodo-pyridine-5-boronic acid
  • 2-(di-Boc-amino)-3-fluoro-pyridine-5-boronic acid

Uniqueness

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom offers a good leaving group for substitution reactions, while the boronic acid group is versatile in coupling reactions. The di-Boc protection ensures that the amino group remains inert during various synthetic steps .

Properties

IUPAC Name

[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BBrN2O6/c1-14(2,3)24-12(20)19(13(21)25-15(4,5)6)11-10(17)7-9(8-18-11)16(22)23/h7-8,22-23H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAPOTJTKNSMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BBrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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